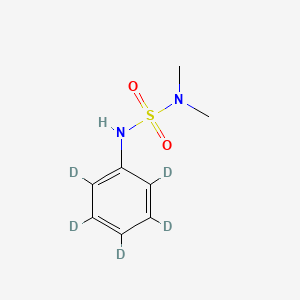

N-(Dimethylsulfamoyl)aniline-d5

Description

Properties

CAS No. |

1246819-81-7 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

205.287 |

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(dimethylsulfamoylamino)benzene |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D |

InChI Key |

QCDQDISRALTLNQ-DKFMXDSJSA-N |

SMILES |

CN(C)S(=O)(=O)NC1=CC=CC=C1 |

Synonyms |

N,N-Dimethyl-N’-(phenyl-d5)sulfamide; N,N’-Dimethyl-N-(phenyl-d5)sulfuric Diamide; DMSA-d5; |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Dimethylsulfamoyl)aniline (DMSA)

Benzoic Acid, p-(Dimethylsulfamoyl)- (DMSB)

N,N-Dimethylaniline

- Structure : Lacks the sulfamoyl group, with a dimethylamine (–N(CH₃)₂) directly attached to the benzene ring.

- Key Differences :

- Polarity : Less polar than DMSA-d5 due to the absence of the sulfamoyl group, resulting in lower aqueous solubility .

- Applications : Primarily a precursor in dye and rubber manufacturing, whereas DMSA-d5 is analytical-focused .

- Toxicity : N,N-Dimethylaniline is highly toxic (RTECS ZE8575000), requiring stringent handling protocols compared to the sulfamoyl derivative .

Piperidinyl Dimethylsulfamoyl Derivatives (e.g., Patent EP 4 374 877 A2)

- Structure : Complex pharmaceuticals with dimethylsulfamoyl groups attached to piperidine rings.

- Key Differences :

- Biological Activity : Designed for high receptor affinity in drug candidates (e.g., kinase inhibitors), unlike the inert DMSA-d5 .

- Analytical Behavior : These compounds exhibit longer HPLC retention times (~1.63 minutes under QC-SMD-TFA05 conditions) due to increased hydrophobicity from the piperidine and trifluoromethyl groups .

Sulfonamide Derivatives (e.g., C F5, C F6, C F11)

- Structure : Contain sulfamoyl groups linked to heterocyclic aromatic systems (e.g., pyridine, pyrimidine).

- Key Differences :

- Electronic Effects : Electron-withdrawing substituents (e.g., trifluoromethyl) enhance the sulfamoyl group’s acidity, affecting reactivity in nucleophilic substitutions .

- Applications : Used as intermediates in antiviral and anticancer agents, contrasting with DMSA-d5’s role in environmental analysis .

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Deuterium Incorporation in Aniline Derivatives

The preparation of this compound begins with the synthesis of a deuterated aniline precursor. Recent advances in ortho-directed hydrogen isotope exchange (HIE) using iridium nanoparticles have enabled efficient deuteration of anilines under mild conditions. For example, iridium nanoparticles stabilized by N-heterocyclic carbenes (NHCs) facilitate selective deuteration at the ortho positions of anilines at 55–80°C using DO as a deuterium source. This method achieves >95% deuterium incorporation without reducing the aromatic ring, a common side reaction in traditional deuteration protocols.

Key parameters for this step include:

Sulfamoylation of Deuterated Aniline

The deuterated aniline intermediate undergoes sulfamoylation with dimethylsulfamoyl chloride to introduce the sulfamoyl functional group. This step typically employs a two-phase system with an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to scavenge HCl byproducts. Optimized conditions include:

-

Molar ratio : 1:1.2 (aniline to dimethylsulfamoyl chloride).

-

Temperature : 0–5°C to minimize side reactions.

A representative reaction equation is:

Optimization of Reaction Conditions

Temperature and Solvent Effects

The sulfamoylation step is highly sensitive to temperature. Studies comparing yields at 0°C, 25°C, and 40°C demonstrated that lower temperatures (0–5°C) suppress hydrolysis of dimethylsulfamoyl chloride, increasing product purity to >99%. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred due to their compatibility with both reactants and byproduct solubility.

| Time (h) | Deuteration (%) |

|---|---|

| 4 | 65 |

| 6 | 82 |

| 8 | 95 |

| 10 | 96 |

| 12 | 96 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR analysis confirms deuterium incorporation by the absence of aromatic proton signals in the deuterated aniline precursor (δ 6.5–7.5 ppm). Post-sulfamoylation, the C NMR spectrum shows characteristic peaks for the sulfamoyl group (δ 42 ppm for N(CH) and δ 115 ppm for SO).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of this compound reveals a molecular ion peak at m/z 205.287 [M+H], consistent with its molecular formula (CHNOS). Isotopic purity is verified by the absence of protiated fragments in the MS/MS spectrum.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess chemical purity. A typical chromatogram shows a single peak with a retention time of 12.3 minutes (C18 column, 70:30 acetonitrile/water).

Applications in Research

This compound serves as a critical tracer in environmental chemistry for studying the degradation pathways of fungicides. Its deuterated structure allows precise tracking via mass spectrometry without interference from endogenous compounds. Recent studies have also explored its utility as a kinase inhibitor scaffold in medicinal chemistry, leveraging the sulfamoyl group’s ability to mimic phosphate moieties .

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for preparing N-(Dimethylsulfamoyl)aniline-d5 with high isotopic purity?

- The synthesis typically involves deuteration of the parent compound via catalytic exchange or custom synthesis using deuterated precursors. Isotopic purity (>98%) is achieved using protocols validated by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions .

Q. How should standard solutions of this compound be prepared for environmental or analytical applications?

- Standard solutions are commonly dissolved in methanol or dichloromethane at concentrations ranging from 100 µg/mL to 2 mg/mL. Stability testing under varying storage conditions (e.g., −20°C, protected from light) is critical to prevent degradation. Matrix-matched calibration is recommended for environmental samples to account for solvent effects .

Q. Which analytical techniques are most effective for characterizing this compound?

- Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. NMR (¹H, ¹³C, and ²H) is essential for structural confirmation and deuterium distribution analysis. Quantification in biological matrices often employs liquid chromatography-tandem MS (LC-MS/MS) with isotope dilution .

Advanced Research Questions

Q. How can experimental design address discrepancies in quantification when using this compound as an internal standard in complex matrices?

- Matrix effects (e.g., ion suppression in LC-MS) and extraction efficiency variations must be controlled. Use surrogate recovery tests and spike-and-recovery experiments to validate methods. For soil or biological samples, optimize extraction solvents (e.g., acetone-hexane mixtures) and salting-out conditions to improve recovery rates .

Q. What mechanistic insights exist regarding the biological interactions of this compound, particularly in oxidative stress pathways?

- Studies suggest that deuterated aniline derivatives induce oxidative stress via iron overload and upregulation of heme oxygenase-1 (HO-1), leading to NF-κB and AP-1 pathway activation. Comparative studies with non-deuterated analogs are critical to isolate isotope-specific effects .

Q. How does deuterium substitution influence the chemical reactivity and stability of this compound in synthetic or metabolic pathways?

- Kinetic isotope effects (KIEs) may alter reaction rates in deuterochlorination or sulfonation steps. Computational modeling (e.g., density functional theory) paired with experimental data can predict metabolic stability differences, particularly in cytochrome P450-mediated transformations .

Q. What validation criteria are essential for ensuring reproducibility in methods using this compound as a reference material?

- Validate linearity (R² > 0.995), limit of detection (LOD < 1 ng/mL), and precision (RSD < 10%). Cross-validate with orthogonal techniques (e.g., GC-MS vs. LC-MS) and document deuterium loss rates under analytical conditions to ensure data reliability .

Notes for Methodological Rigor

- Data Contradiction Analysis : When isotopic interference occurs in MS, use high-resolution MS (HRMS) to resolve overlapping peaks and confirm deuterium retention .

- Experimental Controls : Include non-deuterated analogs and blank matrices to distinguish background noise from target signals .

- Regulatory Compliance : Adhere to EPA DSSTox or ISO guidelines for environmental analysis, particularly for trace-level quantification in soil or water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.